molecular formula C19H18ClN7O B2726034 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1799264-94-0

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B2726034
CAS RN: 1799264-94-0
M. Wt: 395.85
InChI Key: FULKOKUCDGJOFG-AATRIKPKSA-N
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Description

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18ClN7O and its molecular weight is 395.85. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Antimicrobial Activity

Research has demonstrated that compounds with similar structural features, including various triazolo[1,5-c]pyrimidine derivatives and related heterocyclic compounds, have been synthesized and evaluated for their antimicrobial activities. For instance, studies have explored the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating different moieties, showing moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Anticancer Research

The potential anticancer properties of structurally similar compounds have been a significant area of research. For example, novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines, showing promising activity which could lead to the development of new anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Structural and Electronic Properties

The structural and electronic properties of related anticonvulsant drugs have also been studied, providing insights into the molecular design of potential therapeutic agents. For instance, the crystal structures and ab initio molecular-orbital calculations of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been explored to understand their pharmacological potential (Georges, Vercauteren, Evrard, & Durant, 1989).

Synthesis of Heterocyclic Compounds

The synthesis and evaluation of heterocyclic compounds for their biological activity have been a crucial area of research, leading to the development of new therapeutic agents. For example, the synthesis of some novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives has been reported, with some compounds exhibiting moderate antibacterial and antifungal activities (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN7O/c20-16-4-2-1-3-15(16)5-6-19(28)26-9-7-25(8-10-26)17-11-18(23-13-22-17)27-14-21-12-24-27/h1-6,11-14H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULKOKUCDGJOFG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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